Limacine

Description

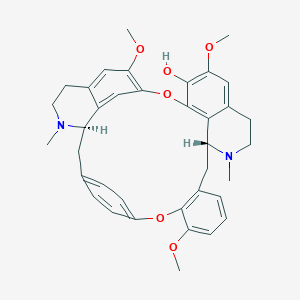

Structure

3D Structure

Propriétés

Numéro CAS |

10172-02-8 |

|---|---|

Formule moléculaire |

C37H40N2O6 |

Poids moléculaire |

608.7 g/mol |

Nom IUPAC |

(1R,15R)-9,21,26-trimethoxy-16,31-dimethyl-7,24-dioxa-16,31-diazaheptacyclo[23.6.2.23,6.115,19.08,13.028,32.023,34]hexatriaconta-3(36),4,6(35),8(13),9,11,19,21,23(34),25,27,32-dodecaen-22-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-15-13-23-19-31(42-4)32-21-27(23)28(38)17-22-9-11-26(12-10-22)44-36-25(7-6-8-30(36)41-3)18-29-34-24(14-16-39(29)2)20-33(43-5)35(40)37(34)45-32/h6-12,19-21,28-29,40H,13-18H2,1-5H3/t28-,29-/m1/s1 |

Clé InChI |

XWPNIUMAGJGPDD-FQLXRVMXSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |

SMILES isomérique |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |

Synonymes |

(1'R)-6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Limacine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Limacine, a member of the bisbenzylisoquinoline alkaloid family. This document details its chemical properties, a representative protocol for its isolation and structural elucidation, and explores a key signaling pathway associated with the biological activity of related compounds.

Chemical Identity and Properties of this compound

This compound is a complex isoquinoline (B145761) alkaloid with a bisbenzylisoquinoline scaffold. Its chemical identity is well-established through various spectroscopic and analytical techniques. The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₀N₂O₆ | [1] |

| Molecular Weight | 608.7 g/mol | [1] |

| IUPAC Name | (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | [1] |

| CAS Number | 33889-68-8 | |

| Canonical SMILES | CN1CCC2=CC(=C3C=C2C@H1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | [1] |

| InChI Key | IIQSJHUEZBTSAT-FQLXRVMXSA-N | [1] |

| Appearance | Typically a white to off-white solid. | |

| Solubility | Generally soluble in organic solvents like methanol (B129727), chloroform (B151607), and DMSO. |

Experimental Protocols: Isolation and Structure Elucidation

While a specific detailed protocol for the isolation of this compound was not available in the reviewed literature, a general methodology for the extraction and purification of bisbenzylisoquinoline alkaloids from plant sources, such as Tiliacora triandra, is presented below. This is followed by the standard techniques employed for structural elucidation of this class of compounds.

Representative Isolation Protocol

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots and stems of Tiliacora triandra) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).[2][3]

-

The extraction process is often repeated multiple times to ensure a comprehensive extraction of the alkaloids.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to a pH of around 9-10.

-

The deprotonated alkaloids are then extracted back into an immiscible organic solvent, such as chloroform or dichloromethane.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography or by using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid.

-

Structure Elucidation Methodology

The definitive structure of a bisbenzylisoquinoline alkaloid like this compound is determined through a combination of modern spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

-

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways of Related Bisbenzylisoquinoline Alkaloids

Below is a diagram illustrating a representative experimental workflow for the isolation and bioactivity screening of a natural product like this compound, followed by a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer compounds.

The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt and mTORC1, which in turn promote cell proliferation and survival while inhibiting apoptosis. Bisbenzylisoquinoline alkaloids have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby exerting their anticancer effects.[6]

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with established chemical properties. While detailed experimental data on its biological activity and specific molecular targets are still emerging, the information available for structurally related compounds suggests a promising potential for this class of molecules in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this compound and other bisbenzylisoquinoline alkaloids. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.

References

- 1. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 3. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Limacine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Limacine, a bioactive compound of interest in various research and development fields. This document summarizes its core molecular data and sets the stage for further exploration into its biological activities and potential therapeutic applications.

Core Molecular Data

This compound, a complex alkaloid, possesses a unique molecular structure that underpins its biological activity. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C37H40N2O6 | PubChem[1] |

| Molecular Weight | 608.7 g/mol | PubChem[1] |

| IUPAC Name | (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0³²,³⁶]hexatriaconta-3(35),4,6(34),8,10,12(33),18,20,22(32),24,26,31-dodecaen-21-ol | PubChem[1] |

Logical Relationship of Core Data

The fundamental relationship between the molecular formula and molecular weight of a compound is a cornerstone of chemical science. The molecular formula provides the exact number of atoms of each element in a molecule, which is then used to calculate the molecular weight by summing the atomic weights of all constituent atoms.

Caption: Relationship between Molecular Formula and Molecular Weight.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further investigations into its mechanism of action, biological targets, and safety profile are essential for unlocking its full therapeutic potential.

References

Natural Sources of Limacine Alkaloid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limacine is a bisbenzylisoquinoline alkaloid, a class of natural products known for their significant and diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation, and an exploration of its potential biological activities through an examination of relevant signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound has been identified in plants belonging to the Menispermaceae family, which is known to be a rich source of bisbenzylisoquinoline alkaloids. The primary documented natural sources of this compound are:

-

Cyclea barbata : An alkaloid extract from the roots of this plant has been shown to contain this compound among other bisbenzylisoquinoline alkaloids. This plant has been studied for its cytotoxic and antimalarial activities.[1]

-

Hypserpa nitida : This plant is another member of the Menispermaceae family and has been reported to contain this compound.

While direct quantitative data for this compound is scarce in publicly available literature, analysis of related bisbenzylisoquinoline alkaloids in Cyclea barbata provides an indication of the potential concentration ranges that can be expected.

Quantitative Data of Bisbenzylisoquinoline Alkaloids in Cyclea barbata

The following table summarizes the quantitative data for several bisbenzylisoquinoline alkaloids isolated from the roots of Cyclea barbata, providing a comparative context for the potential abundance of this compound.

| Alkaloid | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |

| (+)-Tetrandrine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |

| (-)-Limacine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |

| (+)-Thalrugosine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |

| (+)-Homoaromoline | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |

| (-)-Cycleapeltine | Roots | Acid-base extraction followed by chromatography | 1H- and 13C-NMR | Not specified | [1] |

Experimental Protocols: Isolation of Bisbenzylisoquinoline Alkaloids from Cyclea barbata

The following is a representative protocol for the extraction and isolation of bisbenzylisoquinoline alkaloids, including this compound, from the roots of Cyclea barbata. This protocol is based on established methods for this class of compounds.

1. Plant Material Preparation:

-

Air-dry the roots of Cyclea barbata at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

3. Acid-Base Partitioning:

-

Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid.

-

Partition the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal compounds.

-

Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide.

-

Extract the basified aqueous solution with chloroform (B151607) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids, including this compound.

5. Structure Elucidation:

-

Characterize the purified alkaloids using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their identity.

Caption: General workflow for the isolation of this compound alkaloid.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways affected by this compound are limited, the known anti-inflammatory and cytotoxic activities of extracts from Cyclea barbata and related bisbenzylisoquinoline alkaloids suggest potential interactions with key cellular signaling cascades.[1][2] Based on this indirect evidence, the following pathways are proposed as potential targets for this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. The cytotoxic properties of bisbenzylisoquinoline alkaloids suggest that this compound might induce apoptosis in cancer cells by modulating the MAPK pathway.

Caption: Proposed activation of apoptotic MAPK signaling by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents. Given the cytotoxic potential of related alkaloids, it is plausible that this compound could exert its effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis.

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound, a bisbenzylisoquinoline alkaloid found in Cyclea barbata and Hypserpa nitida, represents a promising natural product for further investigation. While specific quantitative and mechanistic data are still emerging, the information on related compounds and plant extracts provides a solid foundation for future research. The proposed experimental protocols and signaling pathway interactions outlined in this guide offer a starting point for scientists and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise concentration of this compound in its natural sources and to validate its effects on the signaling pathways hypothesized in this document.

References

The Biosynthesis of Limacine: A Technical Guide for Researchers

Abstract

Limacine, a member of the bisbenzylisoquinoline alkaloid (BIA) family, exhibits a range of promising pharmacological activities. A comprehensive understanding of its biosynthetic pathway is paramount for advancing research and enabling metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the final complex molecular architecture. The pathway is elucidated based on the well-characterized biosynthesis of the structurally related bisbenzylisoquinoline alkaloid, berbamunine (B191780). This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of the key enzymes, intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the biosynthetic enzymes and quantitative data from heterologous production systems are also presented to facilitate further investigation and application.

Introduction

The bisbenzylisoquinoline alkaloids (BIAs) are a structurally diverse class of plant secondary metabolites, many of which possess significant medicinal properties. This compound, a notable member of this family, has garnered interest for its potential therapeutic applications. The biosynthesis of such complex natural products involves a multi-step enzymatic cascade, starting from simple amino acid precursors. This guide focuses on the elucidation of the this compound biosynthetic pathway, leveraging the current understanding of BIA metabolism, particularly the formation of the bisbenzylisoquinoline scaffold.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the formation of two benzylisoquinoline monomer units, which are subsequently coupled and modified. The pathway can be conceptually divided into three main stages:

-

Formation of the Benzylisoquinoline Monomers: Synthesis of (S)-N-methylcoclaurine and its epimerization to (R)-N-methylcoclaurine.

-

Oxidative Coupling: Dimerization of the two N-methylcoclaurine monomers to form the core bisbenzylisoquinoline scaffold.

-

Tailoring Reactions: Post-coupling modifications to yield the final this compound structure.

A detailed schematic of the proposed biosynthetic pathway is presented below.

Formation of (S)-N-methylcoclaurine

The initial steps of the pathway involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules then undergo a Pictet-Spengler condensation to form the first benzylisoquinoline intermediate, (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions lead to the formation of (S)-N-methylcoclaurine, a crucial precursor for many BIAs.

Epimerization to (R)-N-methylcoclaurine

The formation of the bisbenzylisoquinoline scaffold of this compound requires both (S)- and (R)- enantiomers of N-methylcoclaurine. The conversion of the (S)-form to the (R)-form is catalyzed by a specific epimerase.

Oxidative Coupling and Final Modifications

The key step in the formation of the bisbenzylisoquinoline structure is the oxidative coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine. This reaction is catalyzed by a cytochrome P450 enzyme, berbamunine synthase (CYP80A1), to form berbamunine.[1]

Based on a comparison of the chemical structures of berbamunine and this compound, it is hypothesized that the biosynthesis of this compound involves an additional O-methylation step following the formation of the berbamunine scaffold. An O-methyltransferase would catalyze the methylation of the free hydroxyl group on one of the benzylisoquinoline units to yield this compound.

Diagram of the Proposed this compound Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Key Biosynthetic Enzymes

The biosynthesis of this compound involves a variety of enzyme classes. The table below summarizes the key enzymes and their functions in the pathway.

| Enzyme | Abbreviation | Enzyme Class | Function |

| Norcoclaurine Synthase | NCS | Pictet-Spenglerase | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | Methyltransferase | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. |

| Coclaurine N-Methyltransferase | CNMT | Methyltransferase | N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine. |

| N-Methylcoclaurine Epimerase | - | Epimerase | Converts (S)-N-methylcoclaurine to (R)-N-methylcoclaurine. |

| Berbamunine Synthase | CYP80A1 | Cytochrome P450 | Catalyzes the oxidative coupling of (S)- and (R)-N-methylcoclaurine to form berbamunine.[1] |

| O-Methyltransferase (putative) | OMT | Methyltransferase | Proposed to catalyze the final O-methylation of berbamunine to yield this compound. |

Quantitative Data

The heterologous production of bisbenzylisoquinoline alkaloids has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway. The following table summarizes the production titers of berbamunine and the related bisBIA, guattegaumerine (B1218701), in engineered Saccharomyces cerevisiae.[2][3]

| Compound | Host Organism | Production Titer (mg/L) | Reference |

| Berbamunine | Saccharomyces cerevisiae | 25 | [3] |

| Guattegaumerine | Saccharomyces cerevisiae | 108 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression of Berbamunine Synthase (CYP80A1) in S. cerevisiae

This protocol describes the expression of the key dimerization enzyme in a yeast system for functional characterization.

Workflow for Heterologous Expression and Activity Assay:

Caption: A typical workflow for the heterologous expression and functional analysis of a plant cytochrome P450 enzyme in yeast.

Detailed Protocol:

-

Gene Synthesis and Cloning: The coding sequence for Berberis stolonifera berbamunine synthase (BsCYP80A1) is synthesized with codon optimization for S. cerevisiae. The gene is then cloned into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1). The vector should also contain a cytochrome P450 reductase (CPR) from a suitable plant source, such as Papaver somniferum, to ensure proper electron transfer to the P450 enzyme.[2]

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., W303) using the lithium acetate/polyethylene glycol method. Transformants are selected on appropriate synthetic defined medium lacking uracil.

-

Protein Expression: A single colony is used to inoculate a pre-culture in selective medium with glucose. After reaching saturation, the cells are transferred to a larger volume of induction medium containing galactose instead of glucose to induce the expression of CYP80A1 and CPR. The culture is incubated at 30°C with shaking for 48-72 hours.

-

Microsome Preparation (for in vitro assay):

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

In Vitro Enzyme Assay for Berbamunine Synthase

This protocol outlines the procedure for assessing the activity of the isolated microsomal fraction containing berbamunine synthase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.5)

-

2 mM NADPH

-

Microsomal protein (50-100 µg)

-

(S)-N-methylcoclaurine (substrate, e.g., 200 µM)

-

(R)-N-methylcoclaurine (substrate, e.g., 200 µM)

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and repeat the extraction.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-MS/MS for the presence of berbamunine.

Quantification of Bisbenzylisoquinoline Alkaloids by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and related alkaloids.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. For berbamunine, this could be m/z 609.3 -> 396.2. The specific transitions for this compound would need to be determined based on its exact mass and fragmentation pattern.

-

-

Quantification: Generate a standard curve using authentic standards of the alkaloids of interest. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the standard curve.

Signaling Pathways and Regulation

The regulation of BIA biosynthesis in plants is complex and involves various transcription factors and signaling molecules. While specific regulatory networks for this compound biosynthesis have not been elucidated, it is likely governed by similar mechanisms as other BIAs. This includes the involvement of WRKY and bHLH transcription factors, which are known to regulate the expression of key biosynthetic genes in response to developmental cues and environmental stimuli.

Diagram of a Generalized Regulatory Network for BIA Biosynthesis:

Caption: A simplified model of the regulatory network controlling benzylisoquinoline alkaloid (BIA) biosynthesis.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of this compound, based on current knowledge of bisbenzylisoquinoline alkaloid formation. The identification of key enzymes, particularly berbamunine synthase, and the development of heterologous production platforms have significantly advanced our understanding and ability to produce these valuable compounds. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate and engineer the biosynthesis of this compound and other related alkaloids. Future research should focus on the definitive characterization of the final tailoring steps in this compound biosynthesis and the elucidation of its specific regulatory networks to enable more targeted metabolic engineering strategies.

References

- 1. EC 1.14.19.66 [iubmb.qmul.ac.uk]

- 2. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Limacine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limacine, a bisbenzylisoquinoline alkaloid identified with the Chemical Abstracts Service (CAS) number 10172-02-8 and PubChem CID 7656034, presents a complex molecular architecture that gives rise to a range of notable chemical and biological properties. As the (1β)-isomer of fangchinoline (B191232), it shares a close structural relationship with a well-studied compound, offering insights into its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its relevant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₃₇H₄₀N₂O₆.[1] Its intricate structure, featuring multiple stereocenters and functional groups, dictates its physical and chemical behavior. While specific experimentally determined data for this compound are limited, much can be inferred from its isomer, fangchinoline, and general knowledge of bisbenzylisoquinoline alkaloids.

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound and its isomer, fangchinoline. It is important to note that many of the properties for this compound are computationally predicted and should be confirmed experimentally.

Table 1: Physical Properties of this compound (CID 7656034)

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₀N₂O₆ | PubChem[1] |

| Molecular Weight | 608.7 g/mol | PubChem[1] |

| Appearance | Light yellow powder (predicted) | NST Chemicals[2] |

| Solubility | Insoluble in water; Soluble in DMSO and Ethanol | Selleck Chemicals,[3] BOC Sciences[] |

| Boiling Point (Predicted) | 709.7 ± 60.0 °C at 760 mmHg | BOC Sciences[] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | BOC Sciences[] |

| Flash Point (Predicted) | 383.0 ± 32.9 °C | BOC Sciences[] |

| Vapor Pressure (Predicted) | 0.0 ± 2.3 mmHg at 25°C | BOC Sciences[] |

Table 2: Computed Chemical Properties of this compound (CID 7656034)

| Property | Value | Source |

| XLogP3 | 6.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[5] |

| Rotatable Bond Count | 6 | PubChem[5] |

| Exact Mass | 608.28863700 Da | PubChem[5] |

| Monoisotopic Mass | 608.28863700 Da | PubChem[5] |

| Topological Polar Surface Area | 72.9 Ų | PubChem[5] |

| Heavy Atom Count | 45 | PubChem[5] |

| Complexity | 963 | PubChem[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum for this compound is available on PubChem.[5] The full interpretation of ¹H and ¹³C NMR spectra is essential for confirming the structure and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. The PubChem entry for the isomer, fangchinoline, provides LC-MS/MS data, showing a precursor m/z of 609.298 [M+H]⁺ and major fragment ions at 367.163757, 192.101395, 174.090256, 148.074646, and 191.093796.[6] This fragmentation pattern is characteristic of bisbenzylisoquinoline alkaloids.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, C-H stretching for aromatic and aliphatic moieties, C=C stretching for the aromatic rings, and C-O stretching for the ether and methoxy (B1213986) groups.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate determination of physical and chemical properties and for the isolation and synthesis of this compound.

Extraction of Bisbenzylisoquinoline Alkaloids from Plant Material

This compound has been reported in Hypserpa nitida and Cyclea barbata.[1] A general method for extracting bisbenzylisoquinoline alkaloids from plant sources is outlined below.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Infrared (IR) Spectroscopy of a Solid Sample

Synthesis

Biological Activity and Signaling Pathways

Extensive research on fangchinoline, the isomer of this compound, has revealed significant biological activities, particularly in the context of cancer and inflammation.[9][10][11][13][14][15][16][17][18][19][20] Given the structural similarity, it is highly probable that this compound exhibits a comparable pharmacological profile.

Fangchinoline has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB and AP-1 Signaling Pathways

Fangchinoline can suppress the activation of NF-κB and AP-1, two critical transcription factors in carcinogenesis.[14] This is achieved, in part, by inhibiting the phosphorylation of IκB kinase (IKK) and p65.[14] The dual inhibition of these pathways can lead to enhanced apoptosis in cancer cells.[14]

FAK Signaling Pathway

Fangchinoline acts as a kinase inhibitor targeting Focal Adhesion Kinase (FAK).[5][21] By inhibiting the phosphorylation of FAK at Tyr397, it can suppress FAK-mediated signaling pathways, leading to reduced proliferation and invasion of cancer cells.[21]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another crucial target of fangchinoline.[15][17] It has been shown to decrease the expression of phosphoinositide 3-kinase (PI3K) and the phosphorylation of Akt, leading to the downregulation of downstream effectors like cyclin D1 and matrix metalloproteinases (MMPs), and the upregulation of caspases, thereby inducing apoptosis.[15][17]

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with significant potential for further research and drug development. While a comprehensive experimental characterization of this compound is still needed, the available data, largely inferred from its isomer fangchinoline, point towards potent anti-cancer and anti-inflammatory activities mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of the core physical and chemical properties of this compound, offering a valuable resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate the specific properties and therapeutic potential of this promising natural product.

References

- 1. This compound | C37H40N2O6 | CID 7656034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nstchemicals.com [nstchemicals.com]

- 3. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis, characterization, and fungicidal activity of novel Fangchinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activities of tetrandrine and fangchinoline derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry Into the Discovery and History of "Limacine"

An initial investigation to construct a comprehensive technical guide on the discovery and history of a compound referred to as "Limacine" has revealed that there is no known chemical entity or drug with this name in the scientific literature. Extensive searches for "this compound" in the context of drug discovery, chemical compounds, or therapeutic agents have not yielded any relevant results.

The term "this compound" is, however, closely associated with marine biology, specifically referring to organisms within the pteropod order. The search results consistently point to two main subjects:

-

Limacina : A genus of small, swimming sea snails, commonly known as sea butterflies.[1][2] These organisms are a crucial part of the marine ecosystem. The earliest written record of a species within this genus, Limacina helicina, dates back to 1675 by Friderich Martens.[1] This species was later formally described by Constantine John Phipps in 1774.[1]

-

Clione limacina : A species of pelagic sea slug known as the "sea angel."[3] This organism is a natural predator of the Limacina sea snails. It was first described in 1676 by Friderich Martens.[3][4]

It is possible that the query for "this compound" may have been a misnomer or a misunderstanding, potentially confusing the name of these organisms with a natural product derived from them. However, there is no readily available scientific information detailing the isolation, characterization, and study of a specific compound named "this compound" from these or any other sources for the purpose of drug development.

Without a specific, identifiable compound to research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the existence of a body of scientific research centered around a specific molecule, which, in the case of "this compound," does not appear to exist in the public domain.

Therefore, this report concludes that the subject "this compound," as a topic for a technical guide for researchers and drug development professionals, is not substantiated by available scientific and historical records. Further clarification on the intended subject of the query would be necessary to proceed with a detailed technical analysis.

References

The Biological Activity of Limacine: An In-Depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Limacine, a bisbenzylisoquinoline alkaloid, is the (1β)-isomer of fangchinoline (B191232).[1] Due to the limited direct research on this compound, this guide will focus on the well-documented biological activities of its stereoisomer, fangchinoline, as a proxy. Fangchinoline has garnered significant attention in pharmacological research for its potent anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This technical guide provides a comprehensive overview of the biological activities of fangchinoline, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols and signaling pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Fangchinoline exhibits significant antitumor activity across a range of cancer types by modulating various cellular processes including cell cycle progression, apoptosis, and metastasis.

Mechanism of Action

Fangchinoline's anticancer effects are mediated through the modulation of several key signaling pathways:

-

Induction of Apoptosis: Fangchinoline has been shown to induce apoptosis in various cancer cells. In esophageal squamous cell carcinoma (ESCC), it triggers both intrinsic and extrinsic apoptotic pathways.[1] It upregulates pro-apoptotic proteins like Noxa and DR5 while activating caspase-9 and caspase-3.[1] In gallbladder cancer cells, fangchinoline induces apoptosis by suppressing the PI3K/Akt/XIAP axis.[2]

-

Cell Cycle Arrest: The compound effectively halts the cell cycle at the G1 phase in breast cancer and esophageal cancer cells.[1][3] This is achieved by downregulating the expression of cyclin D1, cyclin D3, cyclin E, and cyclin-dependent kinases (CDK2, CDK4, CDK6), while increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1.[1][3]

-

Inhibition of Metastasis: Fangchinoline has been found to inhibit the invasion and metastasis of non-small cell lung cancer by reversing the epithelial-mesenchymal transition (EMT).[4] It also suppresses the migration and invasion of osteosarcoma cells.[5]

-

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Fangchinoline inhibits the PI3K/Akt signaling pathway in several cancers, including osteosarcoma and gallbladder cancer, leading to decreased cell proliferation and survival.[2][5] In non-small cell lung cancer, it suppresses the Akt-mTOR signaling pathway.[4]

-

NF-κB Pathway: Fangchinoline has been shown to repress the activation of NF-κB, a key regulator of inflammation and cell survival, in leukemia and multiple myeloma cells.

-

EGFR Signaling: In colon adenocarcinoma, fangchinoline suppresses the EGFR-PI3K/Akt signaling pathway.[6]

-

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of fangchinoline in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Esophageal Squamous Cell Carcinoma | EC1 | 3.042 | [1] |

| Esophageal Squamous Cell Carcinoma | ECA109 | 1.294 | [1] |

| Esophageal Squamous Cell Carcinoma | Kyse450 | 2.471 | [1] |

| Esophageal Squamous Cell Carcinoma | Kyse150 | 2.22 | [1] |

| Colon Adenocarcinoma | DLD-1 | 4.53 | [6] |

| Colon Adenocarcinoma | LoVo | 5.17 | [6] |

| Human Melanoma | WM9 | 1.07 (derivative 4g) | [7] |

| Human Leukemia | HEL | ~5 | [7] |

| Human Leukemia | K562 | ~5 | [7] |

| Human Breast Cancer | MDA-MB-231 | ~5 | [7] |

| Human Prostate Cancer | PC3 | ~5 | [7] |

Note: The IC50 value for the WM9 cell line is for a derivative of fangchinoline, compound 4g.

Anti-inflammatory Activity

Fangchinoline demonstrates potent anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory pathways.

Mechanism of Action

Fangchinoline's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the activation of IKKα and IKKβ, which are crucial for the activation of NF-κB.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] In a study on experimental rheumatoid arthritis, fangchinoline treatment reduced serum levels of TNF-α and IL-6.[9] Furthermore, a derivative of fangchinoline has been shown to inhibit the release of IL-1β by targeting the NLRP3 inflammasome.[10]

Quantitative Data: In Vitro and In Vivo Effects

| Model System | Parameter Measured | Effect of Fangchinoline | Reference |

| Croton oil-induced mouse ear edema | Edema inhibition | Significant anti-inflammatory effect | [11] |

| Lipopolysaccharide/nigericin-induced THP-1 cells | IL-1β release inhibition (IC50) | 3.7 µM (for derivative 6) | [10] |

| Chondrocytes from rheumatoid arthritis rats | TNF-α protein expression reduction | 0.27-fold (2 µM), 0.53-fold (4 µM), 0.67-fold (6 µM) | [9] |

| Chondrocytes from rheumatoid arthritis rats | IL-6 level reduction | Significant reduction at 2 µM, 4 µM, and 6 µM | [9] |

Neuroprotective Effects

Fangchinoline has shown promise as a neuroprotective agent, primarily through its antioxidant and anti-inflammatory properties.

Mechanism of Action

The neuroprotective effects of fangchinoline are linked to its ability to mitigate oxidative stress and neuroinflammation. In a model of glutamate-induced oxidative damage, fangchinoline was found to protect neuronal cells by activating the Keap1-Nrf2 antioxidant signaling pathway.[12] It upregulates the expression of Nrf2 and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.[12] Furthermore, its anti-inflammatory actions, mediated by the inhibition of NF-κB and the NLRP3 inflammasome, also contribute to its neuroprotective potential by reducing the production of pro-inflammatory cytokines in the central nervous system.[8]

Cardiovascular Effects

As a bisbenzylisoquinoline alkaloid, fangchinoline is structurally related to other compounds known to have cardiovascular effects.

Mechanism of Action

The cardiovascular effects of bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) (a close structural analog of fangchinoline), are well-documented. These compounds often act as calcium channel blockers, leading to vasodilation and antihypertensive effects.[13] In a rat model of endotoxemia, fangchinoline was shown to attenuate cardiac dysfunction by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways, reducing myocardial inflammation and apoptosis.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of fangchinoline on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., EC1, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of fangchinoline (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Flow Cytometry for Apoptosis Analysis

This protocol is used to quantify apoptosis induced by fangchinoline.

-

Cell Treatment: Seed cells in 6-well plates and treat with fangchinoline at the desired concentration (e.g., 5 µM) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in protein expression and phosphorylation in signaling pathways.

-

Protein Extraction: Treat cells with fangchinoline, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the in vivo anticancer efficacy of fangchinoline.

-

Animal Model: Use 4-6 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., DLD-1, 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer fangchinoline (e.g., 30 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume every 3 days using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry, Western blot).[6]

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. researchhub.com [researchhub.com]

- 2. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. mdpi.com [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

Preliminary Studies on the Mechanism of Action of Levo-tetrahydropalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound named "Limacine" did not yield publicly available scientific data. This guide therefore focuses on Levo-tetrahydropalmatine (l-THP), a well-studied isoquinoline (B145761) alkaloid, to illustrate the requested in-depth technical analysis. L-THP is presented here as a representative compound with a complex mechanism of action that has been subject to preliminary investigation.

Introduction

Levo-tetrahydropalmatine (l-THP), also known as Rotundine, is the more potent enantiomer of tetrahydropalmatine, an isoquinoline alkaloid found primarily in the Corydalis and Stephania genera of plants.[1] Traditionally used in Chinese herbal medicine, l-THP has garnered significant scientific interest for its analgesic, sedative, and anxiolytic properties.[1][2] Preliminary research indicates that its mechanism of action is multifaceted, primarily involving the modulation of several key neurotransmitter systems in the central nervous system (CNS).[2][3] This document provides a technical overview of the preliminary findings on l-THP's mechanism of action, focusing on its interaction with dopamine (B1211576) signaling pathways and its anti-inflammatory effects.

Core Mechanism: Dopamine Receptor Antagonism

The principal mechanism of action identified for l-THP is its role as an antagonist at dopamine receptors. It exhibits a non-selective binding profile, interacting with D1, D2, and D3 receptor subtypes.[1][4] This antagonism is central to its sedative, anxiolytic, and potential anti-addiction effects.[3][5]

Interaction with D1 and D2 Receptors

L-THP functions as an antagonist at both postsynaptic D1 and D2 receptors, preventing the binding of dopamine and thereby inhibiting downstream signaling cascades.[1][3][4] The blockade of D1-like receptors (Gs-coupled) prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4][6]

Conversely, its antagonism at D2-like receptors (Gi-coupled) blocks the typical inhibitory effect these receptors have on adenylyl cyclase. This "disinhibition" can lead to an increase in cAMP and PKA activity.[6] Furthermore, l-THP's blockade of presynaptic D2 autoreceptors results in a feedback mechanism that increases the synthesis and release of dopamine into the synapse.[1][7] This dual action—blocking postsynaptic receptors while increasing synaptic dopamine—contributes to its complex pharmacological profile.

Signaling Pathway Visualization

The following diagrams illustrate the antagonistic effects of l-THP on D1 and D2 receptor signaling pathways.

Quantitative Data: Receptor Binding Affinity

Quantitative analysis from radioligand binding assays has determined the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of l-THP for dopamine receptors. These values are crucial for understanding its potency and selectivity.

| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |

| l-THP | Dopamine D1 | 124[1][5][6] | 166[5][6] |

| Dopamine D2 | 388[1][5][6] | 1470[6] | |

| Dopamine D3 | - | 3250[6] | |

| 5-HT1A | ~340[1] | - |

Additional Mechanisms of Action

Beyond dopamine receptor antagonism, l-THP interacts with other receptor systems and signaling pathways, contributing to its broad pharmacological effects.

Interaction with Other Receptors

-

GABAergic System: l-THP acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This action contributes to its sedative and anxiolytic effects.[1][2][3]

-

Adrenergic and Serotonergic Systems: The compound also binds to alpha-1 and alpha-2 adrenergic receptors as an antagonist and displays significant binding to 5-HT1A serotonin (B10506) receptors.[1][5]

Anti-Inflammatory Pathways

Preliminary studies suggest l-THP possesses anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9] This effect is linked to the downregulation of several inflammatory signaling pathways.

-

NF-κB Pathway: L-THP can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[10][11]

-

MAPK and JNK Pathways: It has been observed to block ERK1/2 and p38 MAPK signaling pathways.[10] In models of liver injury, l-THP was found to inhibit apoptosis and autophagy by downregulating the TRAF6/JNK signaling pathway.[8]

Experimental Protocols

The findings described are based on established preclinical experimental models. Below are outlines of key methodologies used in l-THP research.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of l-THP for specific receptor subtypes.

-

Preparation: Cell membranes expressing the target receptor (e.g., D1 or D2) are prepared from cultured cells or brain tissue.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the competitor ligand (l-THP).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of l-THP that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Western Blotting for Signaling Protein Analysis

This technique is used to measure changes in the levels of specific proteins (e.g., p-JNK, TRAF6) in response to l-THP treatment.[8]

-

Sample Preparation: Cells or tissues are treated with l-THP and/or a stimulant (e.g., Concanavalin A).[8] The cells are then lysed to extract total protein.

-

Gel Electrophoresis: Protein extracts are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.

In Vivo Microdialysis

This protocol measures neurotransmitter levels (e.g., dopamine) in the brains of living animals following l-THP administration.

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens).[7]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusion fluid.

-

Sample Collection: The outflowing fluid (dialysate) is collected at regular intervals before and after administration of l-THP.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in dopamine concentration over time are analyzed to determine the effect of l-THP on dopamine release and metabolism.[7]

Experimental Workflow Visualization

References

- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 2. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

Limacine: A Technical Overview of a Plant-Derived Alkaloid

For Immediate Release

This document provides a technical summary of the chemical and physical properties of Limacine, a naturally occurring alkaloid. This information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification and Properties

This compound, with the CAS Number 10172-02-8 , is a complex bisbenzylisoquinoline alkaloid.[1][2] Its formal IUPAC name is (1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol.[1] It is also known as the (1beta)-isomer of fangchinoline.[1]

Physicochemical Data

A summary of the key computed chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 10172-02-8 | PubChem[1] |

| Molecular Formula | C₃₇H₄₀N₂O₆ | PubChem[1] |

| Molecular Weight | 608.7 g/mol | PubChem[1] |

| Monoisotopic Mass | 608.28863700 Da | PubChem[1] |

| XLogP3 | 6.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 72.9 Ų | PubChem[1] |

| Heavy Atom Count | 45 | PubChem |

Natural Occurrence

This compound is an alkaloid that has been identified in several plant species. These include Hypserpa nitida, Cyclea barbata, Limacia cuspidata, L. oblonga, Pycnarrhena longifolia, P. novoguineensis, Colubrina faralaotra, Arcangelisia flava, and Curarea candicans.[3]

Biological Activity and Research Data

Currently, there is a notable lack of in-depth, publicly available scientific literature detailing the specific biological activities, mechanism of action, and signaling pathways of this compound. While some vendor information suggests potential antimicrobial properties or interactions with cellular receptors, these claims are not substantiated by detailed experimental data, protocols, or peer-reviewed studies in the provided search results.[4]

Consequently, the creation of a comprehensive technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time. Researchers interested in the pharmacological potential of this compound would likely need to conduct foundational in vitro and in vivo studies to elucidate its biological functions.

Due to the absence of specific experimental workflows or signaling pathway information for this compound, no visualizations can be provided.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Limacine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limacine is a bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, notably Stephania tetrandra. This class of alkaloids has garnered significant interest within the scientific and medical communities due to a wide range of potential therapeutic properties, including anti-inflammatory, antihypertensive, and neuroprotective effects.[1] The effective extraction and isolation of this compound from its plant sources are critical preliminary steps for further pharmacological investigation and drug development.

This document provides a detailed protocol for the extraction of this compound and related alkaloids from plant material, focusing on a modern, efficient, and environmentally friendly method. It also includes quantitative data from comparative extraction studies and a discussion of the potential biological mechanisms of action for this class of compounds.

Data Presentation: Comparative Extraction Efficiency

The following table summarizes the extraction yields of total alkaloids (TA), fangchinoline (B191232) (FAN), and tetrandrine (B1684364) (TET) from the roots of Stephania tetrandra using an optimized deep eutectic solvent-based ultrasound-assisted extraction (DES-UAE) method in comparison to traditional solvent extraction techniques.

| Extraction Method | Target Alkaloid | Maximum Extraction Yield (mg/g) |

| DES-UAE (Optimized) | Total Alkaloids (TA) | 20.59 |

| Fangchinoline (FAN) | 7.23 | |

| Tetrandrine (TET) | 13.36 | |

| Methanol | Total Alkaloids (TA) | ~9.36 |

| 95% Ethanol | Total Alkaloids (TA) | ~6.24 |

| Water | Total Alkaloids (TA) | ~5.02 |

Data synthesized from a study on deep eutectic solvents-based ultrasound-assisted extraction. The optimized DES-UAE method demonstrated significantly higher extraction efficiency for total alkaloids compared to conventional solvents.

Experimental Protocols

Protocol 1: Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction (DES-UAE) of this compound and Related Alkaloids

This protocol describes a highly efficient and green method for the extraction of alkaloids from Stephania tetrandra.

Materials and Equipment:

-

Dried and powdered roots of Stephania tetrandra

-

Choline (B1196258) chloride

-

Ethylene (B1197577) glycol

-

Deionized water

-

Methanol (for comparative analysis)

-

95% Ethanol (for comparative analysis)

-

Ultrasonic bath/sonicator

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., vacuum filtration with filter paper)

-

Rotary evaporator

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Prepare a 1:2 molar ratio of choline chloride to ethylene glycol.

-

Mix the two components in a flask and heat at 80°C while stirring until a clear, homogeneous liquid is formed.

-

-

Extraction Process:

-

Accurately weigh a sample of the powdered Stephania tetrandra root.

-

Add the prepared DES at an optimized liquid-to-solid ratio of 23 mL/g.

-

Add deionized water to the DES to achieve a water content of 23% (v/v).

-

Place the mixture in an ultrasonic bath set to a temperature of 52°C.

-

Perform ultrasonic-assisted extraction for a duration of 82 minutes.

-

-

Isolation of Crude Alkaloid Extract:

-

After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.

-

Filter the supernatant to remove any remaining solid particles.

-

The resulting liquid is the crude alkaloid extract.

-

-

Purification (General Steps):

-

Further purification can be achieved through pH adjustment and liquid-liquid extraction.

-

Acidify the crude extract to a pH of 2-4 and extract with an appropriate organic solvent to remove non-alkaloidal impurities.

-

Adjust the pH of the aqueous layer to 9-11 to precipitate the free alkaloids.

-

Extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the purified alkaloid mixture.

-

-

Quantification:

-

Dissolve a known amount of the final extract in a suitable solvent.

-

Analyze the sample using a validated HPLC method to quantify the concentration of this compound and other target alkaloids.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for DES-UAE of this compound from Stephania tetrandra.

Representative Signaling Pathway: NF-κB Inhibition

While the specific signaling pathway for this compound has not been fully elucidated, many bisbenzylisoquinoline alkaloids are known to possess anti-inflammatory properties.[2][3] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a plausible mechanism of action for anti-inflammatory alkaloids, where they may inhibit this pathway. Further research is required to confirm the specific interactions of this compound with these signaling components.

Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

References

- 1. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of three bisbenzylisoquinoline alkaloids on lipopolysaccharide-induced microglial activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01882G [pubs.rsc.org]

- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Laboratory Synthesis of Limacine: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the proposed laboratory synthesis of Limacine, a member of the bisbenzylisoquinoline alkaloid family. Given the absence of a specific published total synthesis for this compound, this guide presents a plausible and detailed synthetic strategy based on established methodologies for analogous natural products, such as Fangchinoline and Tetrandrine. The protocols outlined herein are designed to serve as a foundational resource for the chemical synthesis of this compound and related compounds.

This compound is a complex macrocyclic alkaloid with a bisbenzylisoquinoline core structure. Its synthesis presents a significant challenge, requiring precise control over stereochemistry and the formation of a key diaryl ether linkage. The proposed synthetic route is a convergent strategy, involving the independent synthesis of two distinct benzylisoquinoline monomers, followed by their strategic coupling and final macrocyclization.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Enantioselective Synthesis of Benzylisoquinoline Monomers: The construction of the two chiral benzylisoquinoline building blocks is the cornerstone of the synthesis. This is achieved through a sequence of well-established reactions, including the Bischler-Napieralski reaction to form the isoquinoline (B145761) core, followed by a Noyori asymmetric hydrogenation to introduce the desired stereochemistry.

-

Intermolecular Coupling of Monomers: The two synthesized monomers are then coupled via an Ullmann condensation reaction to form the crucial diaryl ether bond, creating the dimeric structure.

-

Intramolecular Macrocyclization: The final step involves an intramolecular Ullmann condensation to close the macrocycle and yield the target this compound molecule.

Below are the detailed protocols for each key stage of the proposed synthesis.

Experimental Protocols

Stage 1: Synthesis of Benzylisoquinoline Monomers

The two benzylisoquinoline monomers, a phenolic monomer and a bromo-substituted monomer, are synthesized via a similar reaction sequence. The following protocol is a representative example for the synthesis of one such monomer.

Protocol 1: Synthesis of the Tetrahydroisoquinoline Core via Bischler-Napieralski Reaction and Asymmetric Hydrogenation

-

Amide Formation: To a solution of the appropriately substituted β-phenylethylamine (1.0 equiv) in dichloromethane (B109758) (DCM, 0.2 M), add the corresponding acyl chloride (1.1 equiv) and triethylamine (B128534) (1.5 equiv) at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Upon completion, wash the reaction with saturated aqueous sodium bicarbonate solution, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.

-

Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene (B28343) (0.1 M) and add phosphorus oxychloride (POCl3, 2.0 equiv). Heat the mixture to reflux for 2 hours. Cool the reaction to room temperature and carefully quench with ice. Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) and extract with DCM. Dry the combined organic layers over sodium sulfate and concentrate in vacuo.

-

Noyori Asymmetric Hydrogenation: In an inert atmosphere glovebox, dissolve the resulting 3,4-dihydroisoquinoline (B110456) (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (0.1 M). Add the Noyori catalyst, [(S,S)-TsDPEN]RuCl(p-cymene), (0.01 equiv). Seal the reaction vessel and heat at 60 °C for 12 hours. Cool the reaction, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched tetrahydroisoquinoline.

| Step | Reagents and Conditions | Typical Yield (%) |

| Amide Formation | Acyl chloride, triethylamine, DCM, 0 °C to rt, 4 h | >95 |

| Bischler-Napieralski Cyclization | POCl3, toluene, reflux, 2 h | 80-90 |

| Noyori Asymmetric Hydrogenation | [(S,S)-TsDPEN]RuCl(p-cymene), HCOOH/Et3N, 60 °C, 12 h | 90-98 |

| Overall Yield (3 steps) | 68-84 |

Stage 2: Intermolecular Ullmann Coupling

Protocol 2: Formation of the Diaryl Ether Linkage

-

To a solution of the phenolic benzylisoquinoline monomer (1.0 equiv) and the bromo-substituted benzylisoquinoline monomer (1.0 equiv) in pyridine (B92270) (0.1 M), add copper(I) iodide (CuI, 0.2 equiv) and potassium carbonate (K2CO3, 2.0 equiv).

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diaryl ether-linked dimer.

| Step | Reagents and Conditions | Typical Yield (%) |

| Intermolecular Ullmann Coupling | CuI, K2CO3, pyridine, 120 °C, 24 h | 40-60 |

Stage 3: Intramolecular Macrocyclization

Protocol 3: Final Ring Closure to Form this compound

-

The final macrocyclization is achieved via a second intramolecular Ullmann condensation.

-

Dissolve the diaryl ether-linked dimer (1.0 equiv) in a large volume of pyridine (0.001 M) to favor intramolecular cyclization.

-

Add copper(I) iodide (CuI, 2.0 equiv) and potassium carbonate (K2CO3, 5.0 equiv).

-

Thoroughly de-gas the solution with argon.

-

Heat the reaction at 120 °C for 48 hours under high dilution conditions.

-

Work-up and purification are performed as described in Protocol 2 to afford this compound.

| Step | Reagents and Conditions | Typical Yield (%) |